2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride
Overview
Description
2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N3O. It is a derivative of pyrazole and morpholine, and it is often used in various scientific research applications due to its unique chemical properties .
Scientific Research Applications
2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on different biological systems and pathways.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as nicotinamide phosphoribosyltransferase (nampt) and acetylcholine . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging . Acetylcholine is a neurotransmitter involved in the transmission of neural pulses .
Biochemical Pathways
Similar compounds have been found to affect the nad+ salvage pathway and the cholinergic synapsis in vertebrates .
Pharmacokinetics
Given its molecular weight (24013 g/mol) and its solubility in water, it can be inferred that it might have good bioavailability.
Result of Action
Preparation Methods
The synthesis of 2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride typically involves the reaction of 4-methyl-1H-pyrazole with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form .
Chemical Reactions Analysis
2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions.
Comparison with Similar Compounds
2-(4-Methyl-1H-pyrazol-3-yl)morpholine dihydrochloride can be compared with other similar compounds, such as:
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound has a similar structure but differs in the position of the methyl group on the pyrazole ring.
4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine: Another compound with a pyrazole ring, but with a different substituent and overall structure.
3-chloro-5-methyl-1-[2-(4-morpholinyl)ethyl]-1H-pyrazol-4-yl (phenyl)methanone hydrochloride: This compound has additional substituents and a more complex structure.
The uniqueness of this compound lies in its specific combination of the pyrazole and morpholine moieties, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(4-methyl-1H-pyrazol-5-yl)morpholine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-6-4-10-11-8(6)7-5-9-2-3-12-7;;/h4,7,9H,2-3,5H2,1H3,(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZDBQVBANDHID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C2CNCCO2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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